molecular formula C12H7ClF6N4O B2961093 N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide CAS No. 2061269-63-2

N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide

Cat. No.: B2961093
CAS No.: 2061269-63-2
M. Wt: 372.66
InChI Key: LXVUYQPTINOKFK-UHFFFAOYSA-N
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Description

N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C12H7ClF6N4O and its molecular weight is 372.66. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that the spatial configuration of the carbon atoms connected to certain groups plays an important role in the activity of similar compounds .

Biochemical Pathways

Compounds with similar structures have been found to have diverse biological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Result of Action

Similar compounds have shown potent activity in vitro , suggesting that this compound may also have significant biological effects.

Properties

IUPAC Name

N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF6N4O/c13-8-1-6(11(14,15)16)2-20-9(8)5-23-4-7(3-21-23)22-10(24)12(17,18)19/h1-4H,5H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVUYQPTINOKFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN2C=C(C=N2)NC(=O)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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